potassium;2-hydroxy-4-methoxybenzoate

Solubility Formulation Bioavailability

4MSK (CAS 152312-71-5) is the water-soluble potassium salt of 4-methoxysalicylic acid (~400× solubility vs free acid). It acts via a dual mechanism: non-competitive tyrosinase inhibition and promotion of keratinocyte differentiation, addressing both melanin synthesis and pigmented cell clearance. Unlike salicylic acid, 4MSK avoids strong keratolytic peeling—ideal for sensitive skin and daily brightening. Approved as a Japanese quasi-drug active (2003) with clinical validation. Choose 4MSK for clear, water-based serums and toners without organic co-solvents, enabling multi-pathway hyperpigmentation control in a single active.

Molecular Formula C8H7KO4
Molecular Weight 206.24 g/mol
Cat. No. B7934487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;2-hydroxy-4-methoxybenzoate
Molecular FormulaC8H7KO4
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)[O-])O.[K+]
InChIInChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
InChIKeyYRJKYHIIYRGTCC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-Hydroxy-4-Methoxybenzoate (4MSK): A Dual-Action Skin Lightening Quasi-Drug Active with Validated Clinical Efficacy


Potassium 2-hydroxy-4-methoxybenzoate (CAS 152312-71-5), commonly designated 4MSK or potassium 4-methoxysalicylate, is the monopotassium salt of 4-methoxysalicylic acid. It belongs to the salicylic acid family of compounds but is functionally distinguished by its approved status as an active skin-lightening ingredient in Japanese quasi-drug formulations since 2003 [1]. Unlike its parent free acid, 4MSK exhibits markedly enhanced aqueous solubility owing to its salt form, and its mechanism of action extends beyond simple tyrosinase inhibition to encompass dual regulation of both melanogenesis in melanocytes and differentiation in keratinocytes [2]. These properties position 4MSK as a scientifically differentiated candidate for cosmetic and dermatological formulations targeting hyperpigmentation.

Why Potassium 2-Hydroxy-4-Methoxybenzoate Cannot Be Replaced by Generic Salicylic Acid, Its Free Acid Form, or Single-Target Brighteners


Despite sharing a salicylate backbone, potassium 2-hydroxy-4-methoxybenzoate (4MSK) differs from salicylic acid, 4-methoxysalicylic acid (free acid), and conventional tyrosinase inhibitors such as arbutin or kojic acid across multiple actionable dimensions: aqueous solubility, inhibition mechanism, cellular target breadth, and clinical validation. The potassium salt form confers approximately 400-fold greater water solubility than the free acid [1], directly impacting formulation flexibility and skin bioavailability. Mechanistically, 4MSK acts as a non-competitive tyrosinase inhibitor, whereas salicylic acid behaves as a competitive inhibitor, implying distinct binding interactions and potentially different efficacy profiles under varying substrate conditions [2]. Furthermore, 4MSK simultaneously suppresses melanin production in melanocytes and promotes keratinocyte differentiation—a dual-action profile not demonstrated by arbutin or kojic acid, which primarily target tyrosinase alone [3]. These cumulative differences render simple in-class substitution scientifically unsound for procurement decisions where specific performance attributes are required.

Potassium 2-Hydroxy-4-Methoxybenzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Aqueous Solubility: 4MSK Potassium Salt vs. 4-Methoxysalicylic Acid Free Acid and Salicylic Acid

Potassium 2-hydroxy-4-methoxybenzoate (4MSK) exhibits estimated water solubility of approximately 1,000,000 mg/L at 25 °C, compared with 2,463 mg/L for its free acid counterpart (4-methoxysalicylic acid) and approximately 2,240 mg/L for salicylic acid [1][2]. This represents a roughly 400-fold solubility enhancement attributable to the potassium salt form. The markedly higher aqueous solubility of 4MSK enables straightforward incorporation into water-based cosmetic and pharmaceutical formulations—including serums, toners, and emulsions—without requiring organic co-solvents or complex solubilization strategies that the free acid or parent salicylic acid demand .

Solubility Formulation Bioavailability

Tyrosinase Inhibition Mechanism: Non-Competitive (4MSK) vs. Competitive (Salicylic Acid)

In a systematic kinetic study of 10 salicylic acid-family compounds on mushroom tyrosinase diphenolase activity, 4-methoxysalicylic acid (the pharmacologically active anion of 4MSK) was characterized as a non-competitive inhibitor, whereas the parent compound salicylic acid was characterized as a competitive inhibitor [1]. The inhibition strength order was established as: 4-methylsalicylic acid > 5-methylsalicylic acid > 4-methoxysalicylic acid > salicylic acid > 5-methoxysalicylic acid. The in vitro IC50 of 4MSK against mushroom tyrosinase was independently determined as 4.02 mM [2]. The non-competitive mechanism implies that 4MSK binds to the enzyme at a site distinct from the substrate-binding pocket, meaning its inhibitory potency is not overcome by elevated substrate (L-DOPA or L-tyrosine) concentrations—a property that distinguishes it mechanistically from competitive inhibitors such as salicylic acid and arbutin [1][3].

Tyrosinase inhibition Enzyme kinetics Mechanism of action

Dual Cellular Action: Melanin Suppression in Melanocytes Plus Keratinocyte Differentiation Promotion vs. Single-Target Comparators

4MSK is distinguished from single-target skin-lightening agents (arbutin, kojic acid) by its demonstrated dual-site mechanism: it simultaneously suppresses melanin production in melanocytes and promotes the gene expression of keratinocyte differentiation markers. In cultured normal human epidermal melanocytes, 4MSK at 0.8 mM and 1.0 mM significantly reduced melanin content compared with untreated controls [1]. In a human 3D epidermal equivalent model, 0.05% 4MSK significantly reduced melanin amounts over 14 days [1]. Concurrently, treatment of human keratinocytes with 0.8 mM 4MSK for 2 days upregulated the gene expression of early differentiation markers keratin 1 (KRT1) and keratin 10 (KRT10), as well as terminal differentiation markers filaggrin (FLG) and involucrin (IVL) [1]. In contrast, arbutin's established mechanism is confined to competitive inhibition of tyrosinase activity without reported effects on keratinocyte biology [2]. Kojic acid similarly acts primarily through tyrosinase inhibition and copper chelation [3]. This dual action—suppressing new pigment formation while accelerating epidermal turnover to eliminate existing pigment—is not replicated by single-target comparators.

Melanogenesis Keratinocyte differentiation Dual mechanism Skin lightening

Clinical Skin Lightness Improvement: Double-Blind, Split-Face, Placebo-Controlled Study Data for 4MSK

In a double-blind, split-face, placebo-controlled clinical study, a 4MSK-containing formulation significantly increased the skin lightness parameter (L* value) in pigmented facial spots compared with the placebo formulation after 4, 8, and 12 weeks of treatment [1]. The change rate of the L* value in 4MSK-treated spots was significantly higher than that of placebo-treated spots at all three time points. Furthermore, 4MSK significantly increased L* values even in non-pigmented cheek areas compared with placebo, indicating a global skin-brightening effect rather than localized spot reduction alone [1]. Additionally, the desquamation area ratio of the 4MSK-treated cheek was significantly lower than that of the placebo-treated cheek, confirming improved stratum corneum condition [1]. No equivalent published clinical data exist for generic salicylic acid or its simple salts demonstrating comparable skin-lightening efficacy in a controlled human study, underscoring 4MSK's unique clinical validation among salicylic acid derivatives.

Clinical efficacy Skin lightness L* value Hyperpigmentation

Regulatory Approval Status: Japanese Quasi-Drug Registration (2003) vs. Unregistered Generic Salicylate Salts

Potassium 2-hydroxy-4-methoxybenzoate (4MSK) was approved by the Japanese Ministry of Health, Labour and Welfare in 2003 as an active skin-lightening ingredient in quasi-drug formulations, specifically for suppressing melanogenesis and preventing dark spots and freckles [1][2]. This regulatory milestone required submission of comprehensive safety and efficacy data to Japanese authorities. For over 20 years, 4MSK has been continuously marketed in quasi-drug and cosmetic products in Japan [1]. In the 2025 publication of its mechanism-of-action study, no serious skin reactions such as leukoderma were observed during the clinical trial [1]. Moreover, unpublished data cited in that publication indicate that 4MSK does not exert the strong peeling effect characteristic of salicylic acid, consistent with the observation that the potassium salt form maintains the molecule outside the pH range required for keratolytic activity [1][3]. In contrast, generic potassium salicylate and sodium salicylate lack this specific regulatory approval for skin-lightening claims in the Japanese quasi-drug category.

Regulatory approval Quasi-drug Safety Japan

Potassium 2-Hydroxy-4-Methoxybenzoate (4MSK): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Performance Aqueous Skin-Lightening Serums and Toners Requiring High Solubility Actives

Formulators developing water-based serums and toners for hyperpigmentation can leverage 4MSK's aqueous solubility of approximately 1,000,000 mg/L, which exceeds that of 4-methoxysalicylic acid (2,463 mg/L) and salicylic acid (~2,240 mg/L) by approximately 400-fold [1]. This eliminates the need for organic co-solvents such as ethanol or glycols that may cause skin irritation or formulation stability challenges. The potassium salt form also maintains solubility across a pH range of 3.5–6.5, compatible with typical acidic cosmetic formulations [2]. Procurement teams should prioritize 4MSK over free acid or salicylic acid when designing clear, water-based products where ingredient precipitation or hazing is unacceptable.

Dual-Mechanism Pigmentation Correction Products Targeting Both Prevention and Clearance

4MSK is uniquely suited for products seeking to address hyperpigmentation through a dual mechanism: suppressing de novo melanin synthesis in melanocytes (demonstrated by significant melanin reduction at 0.8–1.0 mM in cultured human melanocytes) while simultaneously accelerating the clearance of existing pigmented keratinocytes through upregulation of differentiation markers KRT1, KRT10, FLG, and IVL [3]. This dual action is not provided by arbutin or kojic acid, which are primarily single-target tyrosinase inhibitors [4]. Formulators aiming to reduce the number of active ingredients in a product while maintaining multi-pathway efficacy should select 4MSK as a single-agent solution for both pigment prevention and pigment removal.

Clinically Substantiated Quasi-Drug Whitening Formulations for the Japanese and Asian Regulatory Markets

For brands targeting the Japanese quasi-drug market or other Asian jurisdictions that recognize Japanese regulatory precedents, 4MSK's 2003 approval by the Japanese Ministry of Health, Labour and Welfare provides a regulatory pathway for making substantiated skin-lightening claims [5]. The compound's clinical validation—demonstrating significant L* value increases in both pigmented and non-pigmented cheek skin vs. placebo over 12 weeks in a double-blind, split-face study—meets the evidentiary standards required for quasi-drug registration dossiers [3]. Generic salicylate salts lack this regulatory approval and the accompanying clinical data package, making 4MSK the appropriate active pharmaceutical ingredient (API) choice for companies pursuing regulated skin-lightening product registrations in Japan and markets harmonized with Japanese standards.

Sensitive-Skin Compatible Brightening Formulations with Reduced Irritation Risk

Unlike salicylic acid, which exerts strong keratolytic (exfoliating) activity at low pH, 4MSK's potassium salt form keeps the molecule outside the pH range required for exfoliation [6]. The 2025 mechanistic study confirmed that 4MSK does not induce the strong peeling effect characteristic of salicylic acid [3]. In the clinical study, only temporary and slight skin reactions were observed, with no serious adverse events such as leukoderma [3]. This profile supports the selection of 4MSK over salicylic acid for brightening formulations intended for sensitive skin types or for long-term daily use where exfoliation-induced barrier compromise is a concern. Procurement specifications for sensitive-skin product lines should therefore specify the potassium salt form rather than the free acid.

Quote Request

Request a Quote for potassium;2-hydroxy-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.